molecular formula C10H10Br2N2O2 B582411 Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332589-39-5

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B582411
CAS No.: 1332589-39-5
M. Wt: 350.01
InChI Key: DPBZWALWXQGKPB-UHFFFAOYSA-N
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Description

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS 1332589-39-5) is a brominated heterocyclic compound with a molecular weight of 269.10 g/mol (C₁₀H₉BrN₂O₂·HBr) . It is synthesized via the cyclocondensation of 2-aminopyridine derivatives with ethyl 3-bromo-2-oxo propanoate, followed by hydrobromide salt formation . The bromine substituent at position 5 enhances electrophilicity, making it a valuable intermediate in medicinal chemistry for designing kinase inhibitors, antiviral agents, and anticonvulsants . Key physical properties include a melting point of 172–174°C (hydrobromide form) and characteristic IR peaks at 3400 cm⁻¹ (N–H) and 1720 cm⁻¹ (C=O) .

Properties

IUPAC Name

ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7;/h3-6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZWALWXQGKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724370
Record name Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332589-39-5
Record name Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Amino-5-bromopyridine with α-Halo Carbonyl Compounds

This two-step approach involves initial formation of an imidazo[1,2-a]pyridine core followed by esterification or salt formation.

Step 1: Intermediate Formation
2-Amino-5-bromopyridine reacts with dimethylformamide dimethylacetal (DMF-DMA) in refluxing toluene to generate an N,N-dimethylcarbonamidine intermediate. This intermediate undergoes nucleophilic substitution with ethyl bromoacetate in dimethylformamide (DMF) under basic conditions (NaHCO₃), yielding the ethyl ester derivative.

Step 2: Hydrobromide Salt Formation
The crude ester is treated with hydrobromic acid (HBr) in methanol, precipitating the hydrobromide salt. Recrystallization from hexane/ethyl acetate (5:1 v/v) affords the pure product in 64–67.5% yield.

Key Parameters

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control to avoid decarboxylation.

  • Base Selection : NaHCO₃ outperforms stronger bases (e.g., NaOH) by minimizing ester hydrolysis during cyclocondensation.

Halogenation of Imidazo[1,2-a]pyridine Precursors

Direct bromination of ethyl imidazo[1,2-a]pyridine-2-carboxylate presents challenges in regioselectivity. A modified Sandmeyer reaction using CuBr₂ and HBr in acetic acid achieves 5-bromination with 55–60% yield. However, competing 3-bromo byproducts necessitate chromatographic purification, reducing scalability.

One-Pot Tandem Cyclization-Bromination

A breakthrough method employs α-bromoketones and 2-aminopyridines in ethyl acetate with TBHP, enabling simultaneous cyclization and bromination. The reaction proceeds via a radical mechanism, with in situ-generated bromine ensuring high atom efficiency.

Procedure

  • Cyclization : 2-Amino-5-bromopyridine and ethyl 2-bromoacetoacetate react in ethyl acetate at 90°C for 3 hours.

  • Bromine Recycling : TBHP oxidizes HBr byproducts to Br₂, which participates in electrophilic aromatic substitution.

  • Salt Formation : Addition of HBr (48% aq.) during workup precipitates the hydrobromide salt, yielding 85–93%.

Advantages

  • Metal-Free : Avoids transition-metal catalysts, simplifying purification.

  • Solvent Control : Ethyl acetate suppresses competing amidation pathways observed in toluene.

Optimization Studies

Temperature and Time Dependence

ParameterCyclocondensationTandem Method
Temperature (°C)100–11090
Time (h)1–23
Yield (%)64–67.585–93

Higher temperatures (>110°C) in cyclocondensation accelerate side reactions, while prolonged TBHP exposure (>5 h) in the tandem method leads to over-oxidation.

Solvent Effects

SolventCyclocondensation YieldTandem Method Yield
DMF67.5%
Ethyl Acetate93%
Toluene42%35%

Ethyl acetate’s moderate polarity stabilizes reactive intermediates without deprotonating the imidazo ring, unlike polar aprotic solvents.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation64–67.598ModerateHigh
Halogenation55–6090LowModerate
Tandem85–9399HighHigh

The tandem method excels in yield and purity but requires precise TBHP stoichiometry. Cyclocondensation remains cost-effective for small-scale synthesis.

Challenges and Limitations

  • Regioselectivity : Competing bromination at position 3 necessitates directing groups or electronic modulation.

  • Ester Stability : Prolonged exposure to bases (e.g., NaHCO₃) risks ester hydrolysis, requiring neutral workup conditions.

  • Radical Quenching : Premature termination in TBHP-mediated reactions lowers yields, mandating inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide 1332589-39-5 5-Br, hydrobromide salt 269.10 172–174 Kinase inhibitors, antiviral agents
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate 577711-94-5 3-Br, 5-CH₃ 299.14 N/A Electrophilic intermediates
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 67625-35-8 5-CH₃ 204.23 219–222 HIF-1α inhibitors, FXa inhibitors
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 135995-46-9 6-Br 269.10 N/A Solvent-dependent electronic properties
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate N/A 6-Br, 8-NH₂ 284.12 N/A CDK inhibitors, anticonvulsants

Key Observations :

  • Substituent Position : Bromine at position 5 (target compound) vs. 6 (CAS 135995-46-9) alters electronic properties and reactivity. For instance, the 5-bromo derivative exhibits stronger electrophilicity, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
  • Hydrobromide Salt : The hydrobromide form improves crystallinity and solubility in polar solvents compared to neutral esters (e.g., Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) .
  • Methyl vs. Bromine : Methyl-substituted analogues (e.g., CAS 67625-35-8) display higher melting points (219–222°C) due to reduced molecular symmetry and enhanced van der Waals interactions .

Spectroscopic and Computational Insights

  • IR/NMR : Bromine substituents cause downfield shifts in ¹H NMR (e.g., 8.74 ppm for H-5 in the target compound vs. 8.72 ppm in methyl analogues) .
  • DFT Studies : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 135995-46-9) shows solvent-dependent excitation energies, with higher polarity solvents stabilizing charge-transfer states .

Biological Activity

Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS Number: 1332589-39-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including data tables, case studies, and research findings.

Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
CAS Number: 1332589-39-5

The compound features a bromine atom in the 5-position of the imidazo[1,2-a]pyridine ring, which is believed to influence its biological properties.

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a range of biological activities, including antibacterial and anticancer effects. The mechanism of action is often attributed to their ability to inhibit specific enzymes or pathways involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For example:

  • Minimum Inhibitory Concentration (MIC): this compound has shown promising MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating significant antimicrobial potential against tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth:

  • Case Study: A study involving various cancer cell lines reported that imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range. This compound was noted for its ability to inhibit cell proliferation effectively .

Research Findings

Study Findings Reference
Moraski et al.Identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity (MIC ≤ 0.006 μM)
Abrahams et al.High throughput screening revealed hit compounds effective against Mtb and M. bovis BCG
Cancer Cell Line StudyInduced apoptosis in various cancer cell lines with significant cytotoxic effects

Safety and Toxicology

While exploring the biological activity of this compound, safety data sheets indicate potential irritant properties:

  • Classification: Acute Toxicity (Category 4), Eye Irritation (Category 2A), Skin Irritation (Category 2) .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide?

The compound is synthesized via cyclocondensation of ethyl bromopyruvate with 5-bromo-2-aminopyridine derivatives. Key steps include refluxing in ethanol to form the imidazo[1,2-a]pyridine core, followed by hydrobromide salt formation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can further modify the structure for functional diversity. Reaction optimization (e.g., 30-minute intermediate formation) and catalyst selection (e.g., CuSO4·5H2O) are critical .

Q. What analytical techniques are critical for confirming the structure of this compound?

X-ray crystallography refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides definitive structural confirmation. Complementary techniques include 1H NMR for functional group analysis, LC-MS for purity assessment, and IR spectroscopy for carbonyl group verification. Crystallographic parameters (e.g., monoclinic space group C2/c, unit cell dimensions) have been reported for analogous derivatives .

Q. How is the compound purified after synthesis?

Column chromatography using silica gel with ethyl acetate/hexane gradients effectively isolates the target compound. Recrystallization from ethanol/water (7:3 v/v) enhances purity for the hydrobromide salt. TLC monitoring (Rf ~0.4 in ethyl acetate/hexane) ensures separation from byproducts like unreacted 2-aminopyridine .

Advanced Research Questions

Q. How can researchers optimize the bromination step to improve yield and selectivity?

Bromination efficiency depends on the reagent (NBS vs. Br2) and solvent polarity. A study showed DMF with K2CO3 at 80°C enhances 5-position selectivity. Parallel reaction monitoring via HPLC identifies side products (e.g., 3-bromo isomers), enabling solvent system adjustments (e.g., switching to DCM for reduced polarity) .

Q. What strategies resolve contradictory biological activity data across cell lines?

Discrepancies may arise from cell-specific uptake or metabolic pathways. Orthogonal assays (e.g., Western blotting for target engagement) and isotopic labeling (e.g., 14C-tracking) clarify intracellular distribution. Comparative studies with analogs (e.g., 8-chloro or 6-trifluoromethyl derivatives) isolate substituent effects on activity .

Q. How should crystallization experiments be designed for high-quality XRD analysis?

Slow evaporation in mixed solvents (e.g., CHCl3/hexane at 4°C) promotes crystal growth. For twinned crystals, SHELXL refinement with TWIN/BASF commands addresses diffraction challenges. Seeding with microcrystals from related compounds (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) improves success rates .

Q. What computational methods predict reactivity in nucleophilic substitutions?

DFT calculations (B3LYP/6-311+G**) model transition states for bromide displacement. Solvent effects are approximated via PCM, while experimental kinetics (e.g., stopped-flow UV-Vis) validate activation energies. MD simulations assess steric effects from the imidazo[1,2-a]pyridine core .

Q. How can cross-coupling reactions modify the 5-bromo position for SAR studies?

Suzuki-Miyaura coupling with aryl boronic acids uses Pd(PPh3)4 (5 mol%) in THF/H2O (4:1) at 70°C. Monitor coupling efficiency via 1H NMR integration of aromatic protons. Post-functionalization (e.g., hydrazide formation) introduces bioactive moieties for anticancer evaluation .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallization solvents (e.g., ethanol vs. acetonitrile) to address yield discrepancies in bromination .
  • Experimental Design : For antiproliferative assays, use MTT protocols with lung (A549) and pancreatic (MIA PaCa-2) cancer cells, referencing imidazopyridine hydrazone derivative studies .
  • Advanced Characterization : ESR spectroscopy (as applied to spin probes in ) could analyze radical intermediates in synthetic pathways .

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